Combigan - 952743-07-6

Combigan

Catalog Number: EVT-1581630
CAS Number: 952743-07-6
Molecular Formula: C24H34BrN9O3S
Molecular Weight: 608.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A pharmaceutical preparation of brimonidine tartrate and timolol maleate. The combined ADRENERGIC ALPHA2 RECEPTOR AGONIST and ADRENERGIC BETA-ANTAGONIST activity of these drugs reduce INTRAOCULAR PRESSURE in GLAUCOMA patients.
Overview

Combigan is a prescription eye drop solution used primarily for the reduction of intraocular pressure in patients with chronic open-angle glaucoma or ocular hypertension. It is a fixed combination of two active ingredients: brimonidine tartrate and timolol maleate. This combination is designed to provide an additive effect in lowering intraocular pressure, particularly in patients who are insufficiently responsive to monotherapy with topical beta-blockers.

Source

Combigan is marketed by Allergan and is available in various regions under different regulatory approvals. The formulation combines brimonidine, an alpha-2 adrenergic agonist, and timolol, a non-selective beta-adrenergic antagonist, to enhance therapeutic efficacy.

Classification

Combigan falls under the category of ophthalmic preparations specifically designed for the treatment of glaucoma. It is classified as a combination therapy due to its dual-action mechanism targeting different pathways involved in intraocular pressure regulation.

Synthesis Analysis

Methods

The synthesis of Combigan involves the individual preparation of its components—brimonidine tartrate and timolol maleate—followed by their formulation into a stable aqueous solution.

  1. Brimonidine Tartrate:
    • Brimonidine is synthesized through a multi-step organic synthesis involving the reaction of 2-amino-2-(4-bromophenyl) propionic acid with other reagents to form the final product.
    • The tartrate salt form is typically obtained by neutralizing brimonidine with tartaric acid.
  2. Timolol Maleate:
    • Timolol is synthesized from 2-(4-(1-methyl-1H-imidazol-2-yl) phenoxy) ethylamine through a series of reactions that include the formation of the maleate salt for stability and solubility in aqueous solutions.

Technical Details

The final formulation requires careful consideration of pH, osmolarity, and sterility to ensure safety and efficacy upon administration. The eye drops contain excipients such as benzalkonium chloride as a preservative and phosphates for buffering.

Molecular Structure Analysis

Structure

The molecular structure of Combigan can be described as follows:

  • Brimonidine Tartrate:
    • Molecular formula: C9_9H10_10BrN5_5O3_3
    • Structure: A bicyclic compound featuring an imidazoline ring.
  • Timolol Maleate:
    • Molecular formula: C13_13H18_18N4_4O3_3
    • Structure: A non-selective beta-blocker with a phenoxypropanolamine structure.

Data

Both compounds exhibit distinct pharmacophores contributing to their respective mechanisms of action. The presence of functional groups such as amines and aromatic rings plays a crucial role in their biological activity.

Chemical Reactions Analysis

Reactions

The primary reactions involved in the pharmacological activity of Combigan include:

  1. Brimonidine's Mechanism:
    • Activation of alpha-2 adrenergic receptors leads to decreased aqueous humor production and increased uveoscleral outflow.
  2. Timolol's Mechanism:
    • Inhibition of beta-adrenergic receptors reduces aqueous humor production from the ciliary body.

Technical Details

The combination allows for complementary effects; while brimonidine decreases production, timolol further enhances outflow, resulting in a more significant reduction in intraocular pressure than either agent alone.

Mechanism of Action

Process

Combigan works through a synergistic mechanism:

  1. Brimonidine Tartrate:
    • Acts on alpha-2 adrenergic receptors located on presynaptic nerve terminals, leading to reduced norepinephrine release.
    • This results in decreased aqueous humor production and increased outflow through the uveoscleral pathway.
  2. Timolol Maleate:
    • Blocks beta-adrenergic receptors, thus inhibiting adenylate cyclase activity.
    • This action leads to decreased production of aqueous humor from the ciliary body.

Data

Clinical studies have shown that the combination therapy significantly lowers intraocular pressure compared to monotherapy options, particularly beneficial for patients not adequately controlled by single-agent therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, greenish-yellow solution.
  • pH: Typically ranges from 6.8 to 7.8.
  • Osmolarity: Adjusted to be isotonic with human tears.

Chemical Properties

  • Solubility: Both active ingredients are soluble in water at specified concentrations.
  • Stability: The formulation is stable under recommended storage conditions (protected from light).

Relevant Data or Analyses

Stability studies indicate that Combigan maintains its efficacy over its shelf life when stored appropriately .

Applications

Scientific Uses

Combigan is primarily used in clinical settings for managing intraocular pressure in glaucoma patients. Its dual-action mechanism makes it particularly useful for:

  • Patients who are non-responsive to monotherapy.
  • Reducing the risk of disease progression associated with elevated intraocular pressure.

Additionally, ongoing research explores its efficacy in various combinations with other antiglaucoma medications, assessing long-term outcomes related to visual field preservation and patient compliance .

Introduction to Combigan in Glaucoma Therapeutics

Historical Development of Fixed-Dose Combination Therapies in Ophthalmology

The evolution of fixed-dose combination (FDC) therapies in ophthalmology represents a paradigm shift in glaucoma management, driven by the need to enhance therapeutic efficacy while addressing practical challenges of multi-drug regimens. Prior to FDC development, patients requiring multiple intraocular pressure (IOP)-lowering agents faced complex dosing schedules involving frequent instillations of separate medications. This approach carried significant drawbacks:

  • Washout Effect: Rapid sequential administration of eye drops (within <5 minutes) reduces ocular contact time and bioavailability of the first drug, diminishing therapeutic efficacy [4] [9].
  • Preservative Exposure: Each separate medication exposes the ocular surface to benzalkonium chloride (BAK), contributing to inflammation, dry eye symptoms, and potential compromise of future glaucoma surgery outcomes [4] [6].
  • Regimen Complexity: Studies indicate 40% of ocular hypertension patients require multiple medications within five years to achieve target IOP reduction, escalating adherence challenges [1] [4].

The introduction of Cosopt® (dorzolamide/timolol) in 1998 marked the first modern FDC approval, demonstrating that dual-mechanism therapy could be safely delivered in a single bottle. Combigan® (brimonidine 0.2%/timolol 0.5%) received FDA approval in 2007 following phase III trials establishing its superiority over individual components [6] [7]. This development was significant for combining agents with complementary mechanisms (alpha-agonist and beta-blocker) while synchronizing dosing frequency—a historical challenge when pairing drugs with differing pharmacodynamic profiles (e.g., prostaglandins dosed nightly vs. beta-blockers dosed mornings) [4] [9].

Table 1: Milestones in Fixed-Dose Combination Glaucoma Therapies

YearTherapeutic AgentCombined Drug ClassesClinical Significance
1998Dorzolamide/TimololCAI + Beta-blockerFirst modern FDC; demonstrated 1-3 mmHg greater IOP reduction vs monotherapies
2007Brimonidine/Timolol (Combigan)Alpha-agonist + Beta-blockerSynchronized BID dosing; addressed adherence and washout limitations
2013Brinzolamide/BrimonidineCAI + Alpha-agonistFirst preservative-free FDC; alternative for beta-blocker intolerant patients

Therapeutic Rationale for Brimonidine-Timolol Synergy

Combigan's therapeutic synergy stems from complementary pharmacodynamic actions on aqueous humor dynamics, targeting both inflow and outflow pathways:

  • Brimonidine Tartrate (0.2%): A highly selective alpha-2 adrenergic agonist that reduces aqueous production via inhibition of adenylate cyclase in ciliary epithelium. Additionally, it enhances uveoscleral outflow—a unique mechanism not shared by beta-blockers. Peak effect occurs at 2 hours post-instillation with duration ≥12 hours [1] [7].
  • Timolol Maleate (0.5%): A non-selective beta-adrenergic antagonist that suppresses aqueous production by ~30% through cyclic AMP reduction in ciliary processes. It lacks intrinsic sympathomimetic activity and exhibits peak effect at 1-2 hours with 24-hour duration [1] [5].

When combined, these agents exhibit additive IOP reduction exceeding either component alone. Phase III trials demonstrated Combigan dosed twice daily lowered IOP by 4.4–7.6 mmHg from baseline over 12 months, significantly outperforming brimonidine monotherapy (2.7–5.5 mmHg) and timolol monotherapy (3.9–6.2 mmHg) at peak efficacy timepoints [1] [6] [7]. The mechanistic synergy is evident in 24-hour IOP control studies: brimonidine counters nocturnal IOP spikes (when timolol's efficacy wanes), while timolol provides sustained daytime pressure reduction [2] [7].

Table 2: Efficacy Comparison of Combigan vs. Monotherapies (Pooled Phase III Trial Data) [1] [6] [7]

RegimenDosing FrequencyMean IOP Reduction (mmHg) at 3 MonthsPeak Efficacy (Time Post-Dose)Superiority vs. Monotherapy (p-value)
CombiganBID5.9 - 7.62 hoursReference
Brimonidine 0.2%TID3.1 - 5.52 hours<0.001 at 8AM, 10AM, 3PM
Timolol 0.5%BID4.3 - 6.21-2 hours<0.001 at 8AM, 10AM, 3PM

Notably, Combigan exhibits dosing frequency optimization: though brimonidine alone requires TID dosing for sustained efficacy, the fixed combination maintains equivalent IOP control with BID administration due to timolol's prolonged suppression of aqueous production [7]. This pharmacological synergy enables simplified dosing without compromising efficacy—a cornerstone of its clinical utility.

Role in Addressing Adherence Challenges in Chronic Glaucoma Management

Glaucoma management faces a critical barrier: approximately 50% of patients exhibit poor adherence to prescribed regimens within six months of initiation [3]. Combigan addresses this through multifaceted adherence-enhancing attributes:

  • Regimen Simplification: By consolidating two agents into one bottle, Combigan reduces daily instillations from 5 (brimonidine TID + timolol BID) to 2. This directly correlates with improved adherence rates—studies show each additional daily drop decreases adherence by 6.6% [3] [9]. Real-world data indicate FDC users have 30% higher persistence at 12 months versus unfixed combinations [9].
  • Cognitive and Physical Burden Reduction: Glaucoma disproportionately affects elderly patients with comorbidities like arthritis or visual impairment. Handling multiple bottles increases risks of incorrect sequencing, contamination, and instillation errors. Combigan's single-bottle design mitigates these issues [3] [8].
  • Economic Considerations: While acquisition costs of FDCs may exceed generics, studies accounting for indirect expenses reveal advantages: reduced pharmacy co-pays (one vs. two bottles), fewer required visits for uncontrolled IOP, and decreased costs associated with disease progression. One analysis estimated 22% lower annual treatment costs for FDC users versus concomitant therapy [4] [9].

Psychosocial factors also influence adherence. Patients express frustration with complex regimens, with 32% citing forgetfulness and 15% citing regimen complexity as adherence barriers [3]. Combigan's BID dosing aligns with natural routines (morning and bedtime), improving habitual integration. Crucially, preserved visual field outcomes correlate strongly with adherence—patients achieving >75% adherence have 3.5-fold lower risk of progression versus those with <25% adherence [3].

Table 3: Impact of Fixed-Combination Therapies on Adherence Metrics [3] [4] [9]

Adherence ParameterUnfixed Combination TherapyFixed-Combination TherapyRelative Improvement
Mean Drops per Day5-6260-67% reduction
12-Month Persistence Rate38%68%79% increase
Correct Dosing Intervals48%82%71% increase
Annual Treatment Costs*$1,240$97022% reduction
Includes medications, copays, and progression-related costs

Despite these advantages, optimal adherence requires patient education. Clinicians must explain glaucoma's asymptomatic nature and emphasize that Combigan prevents damage progression rather than improving symptoms—a concept misunderstood by 16% of nonadherent patients [3] [8].

Properties

CAS Number

952743-07-6

Product Name

Combigan

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

Molecular Formula

C24H34BrN9O3S

Molecular Weight

608.6 g/mol

InChI

InChI=1S/C13H24N4O3S.C11H10BrN5/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h10,14,18H,4-9H2,1-3H3;1-4H,5-6H2,(H2,15,16,17)/t10-;/m0./s1

InChI Key

ZUIFJYRNWWNOPB-PPHPATTJSA-N

SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

Synonyms

Brimonidine Tartrate Timolol Maleate
Brimonidine Tartrate Timolol Maleate Drug Combination
Brimonidine Tartrate, Timolol Maleate Drug Combination
Brimonidine Tartrate-Timolol Maleate
Brimonidine Tartrate-Timolol Maleate Drug Combination
combigan
Maleate, Brimonidine Tartrate-Timolol
Tartrate-Timolol Maleate, Brimonidine

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.